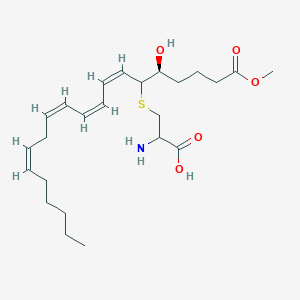

Leukotriene E4 methyl ester

Description

BenchChem offers high-quality Leukotriene E4 methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leukotriene E4 methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H39NO5S |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

2-amino-3-[(5S,7Z,9Z,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)/b8-7-,11-10-,13-12-,17-14-/t20?,21-,22?/m0/s1 |

InChI Key |

FIXJQRIEAIDXEN-BDKJJGTQSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C/C=C\C([C@H](CCCC(=O)OC)O)SCC(C(=O)O)N |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Leukotrienes from Arachidonic Acid: A Technical Guide for Researchers

Affiliation: Google Research

Abstract

Leukotrienes are potent, pro-inflammatory lipid mediators derived from the enzymatic oxidation of arachidonic acid. They play a crucial role in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease. As such, the enzymes involved in their biosynthesis represent key targets for therapeutic intervention. This technical guide provides an in-depth overview of the core biosynthetic pathway, from the liberation of arachidonic acid to the formation of bioactive leukotrienes. It includes a summary of key enzyme kinetics, detailed experimental protocols for measuring enzyme activity and quantifying products, and visual diagrams of the pathway and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

The eicosanoids are a family of signaling molecules derived from the metabolism of 20-carbon fatty acids, most notably arachidonic acid.[1] Within this family, the leukotrienes are distinguished by their powerful biological activities, which include inducing smooth muscle contraction, increasing vascular permeability, and acting as potent chemoattractants for leukocytes.[2][3] The synthesis of leukotrienes is initiated by cellular stimuli that trigger a cascade of enzymatic reactions, primarily occurring in cells of myeloid origin such as neutrophils, eosinophils, monocytes, and mast cells.[1][4] Understanding the intricate details of this pathway is fundamental for the development of targeted anti-inflammatory therapies.

The Leukotriene Biosynthetic Pathway

The biosynthesis of leukotrienes is a multi-step process involving both cytosolic and membrane-bound enzymes that assemble at the perinuclear and endoplasmic reticulum membranes upon cellular activation.[1] The pathway can be divided into three main stages: the release of the precursor, the formation of the unstable intermediate leukotriene A4 (LTA4), and the subsequent conversion of LTA4 into distinct classes of bioactive leukotrienes.

Stage 1: Liberation of Arachidonic Acid by cPLA2α

The journey begins with the release of arachidonic acid from the sn-2 position of membrane glycerophospholipids. This hydrolysis is catalyzed by the cytosolic phospholipase A2α (cPLA2α).[4][5] In resting cells, cPLA2α is inactive in the cytosol. Upon cellular stimulation, an influx of intracellular calcium (Ca²⁺) triggers the translocation of cPLA2α to the nuclear envelope and endoplasmic reticulum, where it binds to the phospholipid substrate.[5] Its activity is further enhanced by phosphorylation via mitogen-activated protein kinases (MAPK).[5]

Stage 2: Formation of Leukotriene A4 via the 5-Lipoxygenase Pathway

Once liberated, free arachidonic acid is utilized by the enzyme 5-lipoxygenase (5-LO). This process requires the presence of the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein that binds arachidonic acid and presents it to 5-LO.[1] 5-LO is a non-heme iron-containing enzyme that catalyzes two sequential reactions:

-

Dioxygenation: 5-LO abstracts a hydrogen atom from C-7 of arachidonic acid and inserts molecular oxygen to form the intermediate 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE).[1]

-

Dehydration: 5-LO then acts as a dehydratase, converting 5-HpETE into the unstable epoxide, (5S,6S)-5,6-oxido-7,9,11,14-(E,E,Z,Z)-eicosatetraenoic acid, commonly known as leukotriene A4 (LTA4).[1]

Stage 3: Conversion of LTA4 to Bioactive Leukotrienes

The unstable LTA4 epoxide serves as a critical branch point in the pathway, where it can be enzymatically converted into two distinct classes of leukotrienes, depending on the enzymatic machinery present in the cell.

In cells such as neutrophils, the cytosolic enzyme Leukotriene A4 Hydrolase (LTA4H) catalyzes the hydrolysis of LTA4.[6] LTA4H is a bifunctional zinc metalloenzyme that adds a water molecule to the epoxide, yielding the potent chemoattractant (5S,12R)-dihydroxy-6,8,10,14-(Z,E,E,Z)-eicosatetraenoic acid, or Leukotriene B4 (LTB4).[6][7]

Alternatively, in cells like eosinophils and mast cells, the integral membrane enzyme Leukotriene C4 Synthase (LTC4S) conjugates LTA4 with the tripeptide glutathione (GSH).[8] This reaction forms Leukotriene C4 (LTC4), the parent compound of the cysteinyl leukotrienes.[8] LTC4 is then actively transported out of the cell and can be sequentially metabolized by cell surface peptidases:

-

A γ-glutamyl transpeptidase removes the glutamic acid residue to form Leukotriene D4 (LTD4) .[1]

-

A dipeptidase then cleaves the glycine residue to form Leukotriene E4 (LTE4) .[1]

LTC4, LTD4, and LTE4 are collectively known as the cysteinyl leukotrienes and are potent mediators of bronchoconstriction and vascular permeability.

Caption: The Leukotriene Biosynthesis Pathway.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate affinity of the key enzymes in the leukotriene biosynthetic pathway have been characterized. This quantitative data is crucial for understanding the regulatory control points of the pathway and for the development of specific enzyme inhibitors.

| Enzyme | Organism/Source | Substrate(s) | K_m | V_max | k_cat | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |

| cPLA2α | Macrophage | Phosphatidylcholine | 1-2 µM | 0.2-0.6 nmol/min/mg | - | - | [3] |

| 5-Lipoxygenase (5-LOX) | Human | Arachidonic Acid | - | - | - | (1.7 ± 0.2) x 10⁷ | [9][10] |

| LTA4 Hydrolase (LTA4H) | Human | L-Arginine-pNA | - | - | - | 1.5 x 10³ | [11] |

| Asp(OBzl)-AMC | - | - | - | 1.75 x 10⁵ | [11] | ||

| LTC4 Synthase (LTC4S) | Human | Leukotriene A4 (LTA4) | 3.6 µM | 1.3 µmol/mg/min | 26 s⁻¹ | - | [8][9][12] |

| Glutathione (GSH) | 1.6 mM | 2.7 µmol/mg/min | - | - | [8][12] |

Note: Kinetic parameters can vary based on assay conditions, enzyme purity, and source. The data presented are representative values from the cited literature. "-" indicates data not reported in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the leukotriene biosynthetic pathway.

Measurement of cPLA2α Activity via Arachidonic Acid Release

This protocol measures cPLA2α activity by quantifying the release of radiolabeled arachidonic acid from cells pre-labeled with [³H]arachidonic acid.[12]

A. Materials

-

Cell line of interest (e.g., macrophages, neutrophils)

-

Cell culture medium

-

[³H]arachidonic acid (1-3 µCi/ml)

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Cellular agonist (e.g., calcium ionophore A23187, zymosan)

-

Silica gel for column chromatography

-

Scintillation vials and scintillation cocktail

-

Solvents: Chloroform, Methanol

B. Protocol

-

Cell Labeling:

-

Incubate cells (1-5 x 10⁷ cells/ml) with [³H]arachidonic acid (1-3 µCi/ml) in culture medium at 37°C for 1-2 hours to allow for incorporation into membrane phospholipids.

-

Pellet the cells by centrifugation (e.g., 2000 x g for 5 minutes).

-

Wash the cell pellet twice with buffer (e.g., HBSS) to remove unincorporated [³H]arachidonic acid.

-

Resuspend the final cell pellet in fresh buffer at a density of 1 x 10⁷ cells/ml.

-

-

Cellular Stimulation:

-

Aliquot the cell suspension into reaction tubes.

-

Add the desired agonist (e.g., A23187 to a final concentration of 5 µM) to stimulate the cells. Include a vehicle-only control.

-

Incubate at 37°C for a specified time course (e.g., 5-30 minutes).

-

Terminate the reaction by placing tubes on ice and pelleting the cells by centrifugation.

-

-

Extraction and Quantification:

-

Carefully collect the supernatant, which contains the released [³H]arachidonic acid.

-

Lyse the cell pellet with methanol to extract the remaining unincorporated lipids.

-

Measure the radioactivity in an aliquot of the supernatant and the cell lysate using a liquid scintillation counter.

-

Calculate the percentage of [³H]arachidonic acid released as: (CPM_supernatant / (CPM_supernatant + CPM_lysate)) * 100.

-

Caption: Workflow for cPLA2α Activity Assay.

Spectrophotometric Assay for 5-Lipoxygenase Activity

This protocol measures 5-LO activity by detecting the formation of hydroperoxides, which contain a conjugated diene system that absorbs light at 234 nm. The method is adapted from Axelrod et al.[4][13][14]

A. Materials

-

Enzyme source (purified 5-LO or cell lysate)

-

Phosphate buffer (e.g., 50 mM, pH 6.0-7.4)

-

Substrate: Arachidonic acid or Linoleic acid (prepared as a sodium salt stock solution, e.g., 10 mM)

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 234 nm

B. Protocol

-

Reagent Preparation:

-

Prepare the phosphate buffer to the desired pH.

-

Prepare the substrate stock solution. For linoleic acid, dissolve in a small amount of ethanol or use Tween 20 and NaOH to create a sodium linoleate solution. Store protected from light at -20°C.

-

-

Assay Procedure:

-

Set the spectrophotometer to read absorbance at 234 nm.

-

In a UV-transparent cuvette, prepare the reaction mixture by adding buffer and the enzyme sample. The total volume is typically 1 ml.

-

Use a blank cuvette containing only the buffer to zero the spectrophotometer.

-

To initiate the reaction, add the arachidonic acid substrate to the sample cuvette (e.g., to a final concentration of 10-50 µM) and mix immediately by inversion.

-

Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 15 seconds for 2-5 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (ΔA₂₃₄/min) from the linear portion of the absorbance vs. time plot.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/ml) = (ΔA₂₃₄/min * Total Volume) / (ε * Path Length * Enzyme Volume), where ε (molar extinction coefficient) for the hydroperoxide product is ~23,000-27,000 M⁻¹cm⁻¹.

-

Caption: Workflow for 5-LO Spectrophotometric Assay.

Quantification of Leukotrienes by Reversed-Phase HPLC

This protocol provides a general method for the separation and quantification of LTB4 and LTC4/D4 from biological samples, such as cell culture supernatants.[15]

A. Materials & Equipment

-

HPLC system with a pump, injector, C18 reversed-phase column, and UV detector

-

C18 Column (e.g., Nucleosil 5C18, 250 x 4.6 mm)

-

HPLC-grade solvents: Tetrahydrofuran (THF), Methanol, Water, Acetic Acid

-

Ammonium hydroxide

-

Prostaglandin B2 (PGB2) as an internal standard

-

Leukotriene standards (LTB4, LTC4, LTD4)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

B. Protocol

-

Sample Preparation and Extraction:

-

Collect biological fluid (e.g., supernatant from stimulated cells).

-

Stop the reaction by adding ice-cold ethanol or acidifying the sample.

-

Add an internal standard (e.g., PGB2) to correct for extraction losses.

-

Centrifuge to remove precipitated proteins.

-

Perform Solid Phase Extraction (SPE) to concentrate the leukotrienes and remove interfering substances. Condition a C18 SPE cartridge, load the sample, wash with a low-organic solvent, and elute the leukotrienes with a high-organic solvent like methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: Prepare the mobile phase consisting of Tetrahydrofuran/Methanol/Water/Acetic Acid (e.g., 25:30:45:0.1, by volume). Adjust the pH to ~5.5 with ammonium hydroxide.[15] The aqueous phase should contain 0.1% EDTA.[15]

-

HPLC Conditions:

-

Run Sequence:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a series of leukotriene standards to create a calibration curve (peak area vs. concentration).

-

Inject the prepared samples.

-

-

-

Data Analysis:

-

Identify the leukotriene peaks in the sample chromatograms by comparing their retention times to those of the standards.

-

Quantify the amount of each leukotriene by relating its peak area to the calibration curve, correcting for recovery using the internal standard.

-

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. researchgate.net [researchgate.net]

- 4. ijcmas.com [ijcmas.com]

- 5. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

- 7. atsjournals.org [atsjournals.org]

- 8. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic investigation of human 5-lipoxygenase with arachidonic acid [kth.diva-portal.org]

- 11. A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Lipoxygenase activity determination [protocols.io]

- 15. scispace.com [scispace.com]

The Enzymatic Conversion of Cysteinyl Leukotrienes: A Technical Guide to the LTC₄ → LTD₄ → LTE₄ Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the enzymatic cascade responsible for the conversion of leukotriene C₄ (LTC₄) to leukotriene D₄ (LTD₄) and subsequently to leukotriene E₄ (LTE₄). This metabolic pathway is a cornerstone of inflammatory processes, particularly in the context of asthma and allergic diseases. A granular understanding of the enzymes, kinetics, and signaling pathways involved is critical for the development of targeted therapeutics aimed at modulating the potent effects of these lipid mediators.

The Cysteinyl Leukotriene (CysLT) Pathway: An Overview

Cysteinyl leukotrienes are potent pro-inflammatory lipid mediators synthesized from arachidonic acid via the 5-lipoxygenase pathway. The initial product, LTC₄, is formed by the conjugation of leukotriene A₄ (LTA₄) with reduced glutathione. Following its export into the extracellular space, LTC₄ undergoes a sequential, two-step enzymatic conversion that modifies its structure and receptor affinity, ultimately leading to the more stable metabolite, LTE₄.[1] This extracellular cascade is pivotal in regulating the potency and duration of the inflammatory signal.

Step 1: Conversion of LTC₄ to LTD₄ via γ-Glutamyltransferase (GGT)

The first step in the extracellular metabolism of LTC₄ is the removal of a glutamic acid residue, a reaction catalyzed by the cell-surface ectoenzyme γ-glutamyltransferase (GGT).[2][3]

-

Enzyme: γ-Glutamyltransferase (GGT; EC 2.3.2.2). An alternative enzyme, γ-glutamyl leukotrienase (GGT5), also performs this conversion.[4]

-

Mechanism: GGT catalyzes the cleavage of the γ-glutamyl bond in the glutathione moiety of LTC₄, releasing glutamic acid and forming LTD₄.

-

Significance: This conversion alters the molecule's affinity for CysLT receptors. While both LTC₄ and LTD₄ can activate the CysLT₂ receptor, LTD₄ is the primary and most potent agonist for the CysLT₁ receptor, which mediates many of the key pathophysiological effects of CysLTs, including bronchoconstriction and increased vascular permeability.

Quantitative Data: Kinetic Parameters for GGT

The Michaelis constant (Kₘ), representing the substrate concentration at which the reaction velocity is half of the maximum (Vₘₐₓ), indicates the affinity of the enzyme for its substrate.[5]

| Enzyme | Substrate | Michaelis Constant (Kₘ) | Source | Reference |

| Human GGT1 | Leukotriene C₄ | 10.8 ± 0.1 µM | Recombinant Human | [4][6] |

| Human GGT5 | Leukotriene C₄ | 10.2 ± 0.1 µM | Recombinant Human | [4][6] |

Step 2: Conversion of LTD₄ to LTE₄ via Dipeptidase

The second and final enzymatic step is the conversion of LTD₄ to the stable end-product, LTE₄. This reaction is catalyzed by membrane-bound dipeptidases.

-

Enzyme: Membrane-Bound Dipeptidase (MBD; EC 3.4.13.19), also known as renal dipeptidase or dehydropeptidase-I.[1]

-

Mechanism: The dipeptidase hydrolyzes the peptide bond between cysteine and glycine in LTD₄, cleaving the terminal glycine residue to form LTE₄.

-

Significance: This conversion is considered a crucial inactivation step, as LTE₄ is significantly less potent than LTD₄ at the CysLT₁ receptor.[1] However, LTE₄ is the most stable CysLT and accumulates in biological fluids, serving as a key biomarker for CysLT production.[1] It is now understood to have unique signaling properties, potentially through its own receptor.

Quantitative Data: Kinetic Parameters for Dipeptidase

| Enzyme | Substrate | Michaelis Constant (Kₘ) | Maximum Velocity (Vₘₐₓ) | Source | Reference |

| Lung Dipeptidase | Leukotriene D₄ | 43 ± 6 µM | 11,200 ± 400 nmol/min/mg | Purified Sheep Lung | [7] |

Experimental Protocols

Quantifying the enzymatic conversion of leukotrienes is typically achieved through high-performance liquid chromatography (HPLC). The following protocols provide a general framework for these assays.

Protocol: γ-Glutamyltransferase (GGT) Activity Assay

This protocol measures the conversion of LTC₄ to LTD₄ using a cellular preparation or purified enzyme.

Materials:

-

Enzyme source: Cultured cells (e.g., macrophages), cell membrane preparation, or purified GGT.

-

Substrate: Leukotriene C₄ (LTC₄).

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris-HCl, pH 7.4.

-

Reaction Stop Solution: Ice-cold acetonitrile or methanol, often containing an acid (e.g., 0.1% trifluoroacetic acid) to precipitate protein.

-

HPLC System: Reverse-phase C18 column, UV detector set to 280 nm.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

LTD₄ standard for quantification.

Methodology:

-

Enzyme Preparation: If using cells, wash the cell monolayer with reaction buffer. If using a membrane preparation or purified enzyme, dilute to the desired concentration in reaction buffer.

-

Reaction Initiation: Pre-warm the enzyme preparation to 37°C. Initiate the reaction by adding LTC₄ to a final concentration near the Kₘ (e.g., 10 µM).

-

Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at several time points (e.g., 0, 5, 10, 20, 30 minutes) to determine the linear range of the reaction.

-

Reaction Termination: Stop the reaction at each time point by adding at least two volumes of ice-cold stop solution to the aliquot.

-

Sample Clarification: Centrifuge the terminated reaction samples at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a defined volume onto the C18 column.

-

Quantification: Monitor the elution profile at 280 nm. Identify the LTD₄ peak based on the retention time of the standard. Calculate the concentration of LTD₄ produced by integrating the peak area and comparing it to a standard curve.

-

Activity Calculation: Express GGT activity as the rate of LTD₄ formation (e.g., nmol of LTD₄ produced per minute per mg of protein).

Protocol: Dipeptidase Activity Assay

This protocol measures the conversion of LTD₄ to LTE₄.

Materials:

-

Enzyme source: Tissue homogenate (e.g., lung, kidney), cell membrane preparation, or purified dipeptidase.

-

Substrate: Leukotriene D₄ (LTD₄).

-

Reaction Buffer, Stop Solution, HPLC System, and Mobile Phase as described in Protocol 4.1.

-

LTE₄ standard for quantification.

Methodology:

-

Enzyme Preparation: Prepare the enzyme source as described for the GGT assay.

-

Reaction Initiation: Pre-warm the enzyme preparation to 37°C. Start the reaction by adding LTD₄ to a final concentration near the Kₘ (e.g., 40-50 µM).

-

Incubation & Termination: Follow the incubation and termination steps as outlined in Protocol 4.1.

-

Sample Clarification & HPLC Analysis: Follow the sample processing and HPLC analysis steps as described in Protocol 4.1.

-

Quantification: Identify and quantify the LTE₄ peak based on the retention time and peak area relative to an LTE₄ standard curve.

-

Activity Calculation: Express dipeptidase activity as the rate of LTE₄ formation (e.g., nmol of LTE₄ produced per minute per mg of protein).

Visualized Pathways and Workflows

Caption: The cysteinyl leukotriene synthesis and metabolic pathway.

Caption: A generalized workflow for HPLC-based leukotriene conversion assays.

References

- 1. Leukotriene D4 and cystinyl-bis-glycine metabolism in membrane-bound dipeptidase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of leukotriene C4 in gamma-glutamyl transpeptidase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and metabolism of leukotrienes in gamma-glutamyl transpeptidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Untitled Document [ucl.ac.uk]

- 6. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioconversion of leukotriene D4 by lung dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Signaling of Leukotriene E4 and its Methyl Ester Analog

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular signaling functions of Leukotriene E4 (LTE4), a critical lipid mediator in inflammation and allergic diseases. While the biological activity of its more lipid-soluble synthetic analog, Leukotriene E4 methyl ester, has not been extensively reported, this document will focus on the well-established signaling pathways of LTE4 as a basis for understanding the potential actions of its esterified form.

Introduction to Leukotriene E4 and its Methyl Ester

Leukotriene E4 (LTE4) is the final and most stable of the cysteinyl leukotrienes (cys-LTs), which are potent inflammatory mediators.[1] Cys-LTs are synthesized from arachidonic acid via the 5-lipoxygenase pathway. The parent cys-LT, LTC4, is actively transported out of the cell and sequentially converted to LTD4 and then to LTE4 by extracellular enzymes.[2] Due to its stability, LTE4 accumulates in biological fluids such as plasma and urine, making it a reliable biomarker for cys-LT production and mast cell activation.[1][3][4]

Leukotriene E4 methyl ester is a synthetic derivative of LTE4 where the carboxylic acid group is esterified to a methyl group.[5] This modification increases the lipophilicity of the molecule, which can facilitate its passage across cell membranes in experimental settings.[3][6] While the specific signaling activities of LTE4 methyl ester are not well-documented, it is often used as a tool to study the effects of LTE4.[3]

Cellular Signaling Pathways of Leukotriene E4

LTE4 exerts its biological effects by interacting with several G-protein coupled receptors (GPCRs), leading to the activation of various downstream signaling cascades. Initially considered a weak agonist at the classical cys-LT receptors, CysLT1R and CysLT2R, recent research has unveiled a more complex signaling network for LTE4.[2][7]

2.1. CysLT1 Receptor (CysLT1R) Signaling

While LTE4 has a lower binding affinity for CysLT1R compared to LTD4, it can act as a full functional agonist for CysLT1R-dependent gene expression in certain cellular contexts, particularly in human mast cells.[7] Activation of CysLT1R by LTE4 can lead to:

-

Gq-protein activation: This stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a critical signaling event for many cellular responses.[7][8]

-

Extracellular signal-regulated kinase (ERK) activation: Sustained intracellular calcium signaling can lead to the activation of the ERK/MAPK pathway, which is crucial for regulating gene expression and cell proliferation.[7][9]

2.2. P2Y12 Receptor (P2Y12R) Signaling

LTE4 has been shown to signal through the purinergic receptor P2Y12, which is also the receptor for ADP.[10] This interaction is particularly important in mediating pro-inflammatory responses in the airways.[10] Key aspects of P2Y12R-mediated LTE4 signaling include:

-

Gi-protein activation: P2Y12R is coupled to Gi proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.

-

Pertussis toxin sensitivity: Signaling through P2Y12R is sensitive to pertussis toxin, which ADP-ribosylates and inactivates Gi proteins.[2][8]

-

Inflammatory responses: LTE4-mediated activation of P2Y12R in the lungs can potentiate eosinophilia, goblet cell metaplasia, and the expression of interleukin-13 (IL-13), all hallmarks of allergic airway inflammation.[10]

2.3. Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Involvement

In human mast cells, LTE4 signaling involves a cooperative pathway between a GPCR and the nuclear receptor PPARγ.[9] This pathway is responsible for the induction of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin D2 (PGD2), another important inflammatory mediator.[9]

Quantitative Data on Leukotriene E4 Activity

| Parameter | Value | Cell Type/System | Reference |

| LTE4 Concentration for Ca2+ Transients | 10 nM | Human epithelial cell line (Intestine 407) | [8] |

| Urinary LTE4 in healthy subjects | 68.1 pg/mL | Human Urine | [11] |

| Elevated Urinary LTE4 in Mast Cell Activation | > 104 pg/mg creatinine | Human Urine | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathways of Leukotriene E4 (LTE4).

Caption: Experimental workflow for intracellular calcium imaging.

Detailed Experimental Protocols

5.1. Intracellular Calcium Mobilization Assay

This protocol is based on methods described for studying leukotriene-induced calcium signaling.[8]

-

Cell Preparation:

-

Seed adherent cells (e.g., human epithelial cell line Intestine 407) on glass coverslips and culture until they reach the desired confluency.

-

For suspension cells, they can be used directly.

-

-

Dye Loading:

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Prepare a stock solution of a calcium-sensitive fluorescent dye, such as Fura-2 AM, in anhydrous DMSO.

-

Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 2-5 µM.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

After incubation, wash the cells three times with the loading buffer to remove any extracellular dye.

-

Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the dye within the cells.

-

-

Fluorescence Measurement:

-

Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Continuously perfuse the cells with the loading buffer.

-

Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (340/380 nm) for 1-2 minutes.

-

Introduce a solution containing LTE4 or LTE4 methyl ester at the desired concentration into the perfusion chamber.

-

Record the changes in the fluorescence ratio over time. An increase in the 340/380 nm ratio indicates an increase in intracellular free calcium concentration.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and plotted against time.

-

The peak increase in the fluorescence ratio after agonist addition is used to quantify the calcium response.

-

5.2. ERK Phosphorylation Assay (Western Blot)

This protocol is a standard method to assess the activation of the ERK/MAPK pathway.[9]

-

Cell Culture and Stimulation:

-

Culture cells to 70-80% confluency in appropriate growth medium.

-

Serum-starve the cells for 12-24 hours prior to the experiment to reduce baseline ERK activation.

-

Treat the cells with LTE4 or LTE4 methyl ester at various concentrations for different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Cell Lysis:

-

After stimulation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Conclusion

Leukotriene E4 is a stable and potent lipid mediator that plays a significant role in inflammatory and allergic responses through a complex network of signaling pathways involving CysLT1R, P2Y12R, and PPARγ. While its methyl ester is a useful synthetic analog for experimental purposes due to its increased lipophilicity, its specific biological activities require further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate signaling mechanisms of LTE4 and to explore the potential therapeutic applications of targeting its pathways in various diseases.

References

- 1. Leukotriene E4 - Wikipedia [en.wikipedia.org]

- 2. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. TLTE4 - Overview: Leukotriene E4, 24 Hour, Urine [mayocliniclabs.com]

- 5. Leukotriene E4 methyl ester | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymic preparation of dioxygen-18 labelled leukotriene E4 and its use in quantitative gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Leukotriene E4 Receptors and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene E4 (LTE4) is the most stable and persistent of the cysteinyl leukotrienes (CysLTs), a class of potent inflammatory lipid mediators derived from arachidonic acid. While its precursors, LTC4 and LTD4, are more potent agonists at the classical CysLT receptors (CysLT1R and CysLT2R), LTE4 demonstrates significant biological activity, particularly in the context of asthma and allergic airway diseases, suggesting the existence of distinct receptor systems.[1][2][3] This guide provides a comprehensive overview of the current understanding of LTE4 receptors, their binding affinities, associated signaling pathways, and the experimental methodologies used to study them. A central focus is placed on the emerging roles of GPR99 (CysLT3R) and the P2Y12 receptor as key players in mediating the specific effects of LTE4, which are often resistant to conventional CysLT1R antagonists.[4][5]

Introduction to Leukotriene E4

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are synthesized by inflammatory cells like mast cells, eosinophils, and basophils.[2][3][6] Through a series of enzymatic conversions, the parent molecule LTC4 is metabolized into LTD4 and subsequently into the more stable LTE4.[2][3] Due to its stability, LTE4 is the predominant CysLT found in biological fluids and serves as a crucial biomarker for CysLT pathway activation in clinical research.[2][3] Despite being a weak agonist at the well-characterized CysLT1 and CysLT2 receptors, LTE4 is a potent inducer of mucosal eosinophilia, airflow obstruction, and airway hyperresponsiveness in asthmatic individuals.[4][6][7][8][9] This discrepancy has driven research leading to the identification of novel receptors that preferentially recognize LTE4.

Leukotriene E4 Receptors

While LTE4 shows negligible activity at CysLT1R and CysLT2R in many assays[6][7][8][9], its potent in vivo effects are now attributed to at least two other G-protein coupled receptors (GPCRs): GPR99 and the P2Y12 receptor.

Classical Receptors: CysLT1R and CysLT2R

The CysLT1 receptor binds LTD4 with the highest affinity, followed by LTC4 and then LTE4.[10][11] It is the primary target for widely used anti-asthmatic drugs like montelukast and zafirlukast.[12] The CysLT2 receptor binds LTC4 and LTD4 with roughly equal affinity, and both are significantly higher than its affinity for LTE4.[1][11][12] The rank order of agonist potency at these receptors generally does not account for the potent effects of LTE4 observed in vivo.[11] However, some studies suggest that under certain conditions, LTE4 can induce responses through CysLT1R, such as mast cell activation and bronchoconstriction.[13][14]

The High-Affinity LTE4 Receptor: GPR99 (CysLT3R)

GPR99, previously known as the oxoglutarate receptor (Oxgr1), has been identified as a high-affinity receptor for LTE4.[4][5][15] Studies have shown that GPR99 mediates LTE4-induced vascular permeability, and its deficiency protects against epithelial mucin release and submucosal swelling in response to LTE4 or allergens like Alternaria.[4][5][15] This receptor is expressed on respiratory epithelial cells and myoepithelial cells in the airway submucosa.[4][5][16] Activation of GPR99 by LTE4 can promote airway remodeling, making it a significant therapeutic target for inflammatory airway diseases.[16] Importantly, GPR99 is resistant to blockade by commercially available CysLT1R antagonists.[4][5]

The Purinergic Receptor: P2Y12

The P2Y12 receptor, primarily known as a receptor for adenosine diphosphate (ADP), is required for LTE4-mediated pulmonary inflammation.[6][7][8][9] LTE4 administration potentiates eosinophilia, goblet cell metaplasia, and IL-13 expression in the airways of mice, and these effects are absent in mice lacking the P2Y12 receptor.[6][7][8][9] Interestingly, while P2Y12 expression is necessary for LTE4-induced signaling, direct binding of LTE4 to P2Y12 has not been demonstrated.[6][7][8][9] This suggests that P2Y12 may form a complex with another, yet-to-be-identified receptor to recognize LTE4.[6][7][8][9] Some studies, however, have failed to show LTE4-induced signaling through P2Y12 in certain cell systems, indicating that the interaction may be context-dependent and that another specific LTE4 receptor has yet to be identified.[17]

Other Putative Receptors

Peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor, has also been implicated in LTE4 signaling in human mast cells, where it cooperates with a GPCR to induce prostaglandin D2 generation.[18]

Quantitative Binding Affinity Data

The binding affinity of ligands is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. Data for CysLTs are often presented as EC50 values from functional assays, which measure the concentration required to elicit a half-maximal response.

| Receptor | Ligand | Affinity / Potency (EC50) | Cell / System | Reference |

| CysLT1R | LTD4 | ~2.5 nM | Transfected Cells | [10] |

| LTC4 | ~24 nM | Transfected Cells | [10] | |

| LTE4 | ~240 nM | Transfected Cells | [10] | |

| CysLT2R | LTC4 | Equal affinity to LTD4 | Transfected Cells | [12] |

| LTD4 | Equal affinity to LTC4 | Transfected Cells | [12] | |

| LTE4 | Much lower affinity than LTC4/LTD4 | Transfected Cells | [10] | |

| GPR99 | LTE4 | Identified as a high-affinity receptor | Transfected Cells / Mouse Models | [4][5][15] |

Note: Specific Kd or Ki values for LTE4 at GPR99 are not consistently reported in the provided search results, but functional studies repeatedly characterize it as a "high-affinity" receptor for LTE4.[4][5]

Signaling Pathways

Activation of LTE4 receptors initiates intracellular signaling cascades that lead to diverse cellular responses. These pathways are critical for the pro-inflammatory effects of LTE4.

CysLT1R Signaling

CysLT1R primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), culminating in responses like smooth muscle contraction and cell proliferation.[1]

GPR99 and P2Y12 Signaling

While detailed pathways are still under investigation, activation of GPR99 by LTE4 is known to mediate vascular permeability and mucin release.[4][5][15] The P2Y12 receptor's involvement in LTE4 signaling leads to the activation of the extracellular signal-regulated kinase (ERK) pathway and the production of chemokines and prostaglandin D2 in mast cells.[6][7][8][9]

References

- 1. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene E4 - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. rupress.org [rupress.org]

- 7. rupress.org [rupress.org]

- 8. Leukotriene E4-induced pulmonary inflammation is mediated by the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leukotriene E4 induces airflow obstruction and mast cell activation through the cysteinyl leukotriene type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of GPR99 Protein as a Potential Third Cysteinyl Leukotriene Receptor with a Preference for Leukotriene E4 Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Characterisation of P2Y(12) receptor responsiveness to cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the In Vivo Metabolism of Cysteinyl Leukotrienes

This guide provides a comprehensive overview of the in vivo metabolism of cysteinyl leukotrienes (CysLTs), potent lipid mediators of inflammation. Understanding their metabolic pathways is crucial for the development of therapeutics targeting inflammatory diseases such as asthma.

Core Metabolic Pathways of Cysteinyl Leukotrienes

The in vivo metabolism of cysteinyl leukotrienes is a rapid and sequential process primarily involving enzymatic modifications of the peptide side chain, followed by oxidative degradation. The initial and most active phase of this metabolism occurs in the blood circulation, catalyzed by ectoenzymes on the vascular endothelium, with significant contributions from the liver and kidneys.[1]

The primary pathway begins with Leukotriene C4 (LTC4), which is sequentially converted to Leukotriene D4 (LTD4) and then to Leukotriene E4 (LTE4).[2][3] This conversion is initiated by the cleavage of the γ-glutamyl residue from LTC4 by γ-glutamyl transferase to form LTD4.[4][5] Subsequently, a membrane-bound dipeptidase hydrolyzes the peptide bond in LTD4, removing the glycine residue to yield LTE4.[2][4][5]

LTE4, a more stable metabolite, undergoes further metabolism before excretion. In rats, two major fecal metabolites are N-acetyl LTE4 and N-acetyl 11-trans LTE4, formed through reactions with acetyl coenzyme A.[4] A significant route of LTE4 degradation is initiated by ω-oxidation , leading to the formation of ω-hydroxylated and ω-carboxylated metabolites, which can be detected in bile and urine.[1] This is often followed by β-oxidation from the ω-end, resulting in chain-shortened metabolites like dinor, tetranor, and hexanor derivatives.[1]

The following diagram illustrates the core metabolic cascade of cysteinyl leukotrienes.

Quantitative Data on In Vivo Metabolism

The metabolism and clearance of CysLTs from the circulation are remarkably rapid. The initial half-life of LTC4 in vivo in rats has been measured to be as short as 12 seconds.[1] This rapid clearance is due to uptake by hepatocytes and kidney cells, as well as the enzymatic conversion in the bloodstream.[1] The primary routes of excretion for CysLT metabolites are through bile and urine, making these biological fluids key for studying systemic CysLT production.[6][7]

| Parameter | Species | Finding | Biological Matrix | Reference |

| Half-life of LTC4 | Rat | 12 seconds (initial) | Circulation | [1] |

| Half-life of LTC4 | Dog | 100 seconds (clearance of [3H]LTE4 after [3H]LTC4 admin.) | Circulation | [8] |

| Major Excretion Route | Rat, Monkey | Predominantly hepatobiliary elimination | Bile, Feces | [6] |

| Urinary Metabolites | Human | LTE4 identified after intravenous administration of LTC4 | Urine | [4] |

| Fecal Metabolites | Rat | N-acetyl LTE4 and N-acetyl 11-trans LTE4 | Feces | [4] |

| Biliary Metabolites | Rat | ω-hydroxylated, ω-carboxylated, and β-oxidized metabolites | Bile | [1] |

| Basal Urinary LTE4 | Dog | 1.85 ± 0.35 to 2.35 ± 0.57 ng/h | Urine | [8] |

Experimental Protocols for In Vivo Analysis

Studying the in vivo metabolism of CysLTs requires carefully designed animal models and sophisticated analytical techniques to identify and quantify the array of metabolites in biological samples.

In Vivo Animal Study Workflow

Animal models are indispensable for understanding the complex pharmacokinetics and metabolic fate of CysLTs.[9] A typical experimental workflow is as follows:

-

Animal Model Selection: Mice, rats, guinea pigs, and dogs are commonly used models.[8][9][10] The choice of model depends on the specific research question, as metabolic pathways can differ between species.

-

Administration of Labeled CysLTs: To trace the metabolic fate, radio-labeled ([³H]) or stable isotope-labeled ([¹³C], [¹⁵N]) CysLTs are administered, typically intravenously.[1][8][11]

-

Sample Collection: Biological fluids such as blood, urine, and bile are collected at various time points.[6][7] For biliary analysis, bile duct cannulation may be required. Feces can also be collected to analyze for excreted metabolites.[4]

-

Sample Preparation and Extraction: CysLTs and their metabolites are extracted from the biological matrix, often using solid-phase extraction (SPE) with C18 reverse-phase columns.[12]

-

Analysis and Quantification: The extracted compounds are then analyzed, typically by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or by immunoassays.[11][13][14]

The following diagram outlines a general workflow for in vivo CysLT metabolism studies.

References

- 1. Metabolic inactivation of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Metabolism and excretion of cysteinyl-leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and Analysis of Endogenous Cysteinyl Leukotrienes a | Semantic Scholar [semanticscholar.org]

- 7. atsjournals.org [atsjournals.org]

- 8. Leukotriene generation and metabolism in dogs: inhibition of biosynthesis by MK-0591 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal models in leukotriene research: Current insights into complex pathways and therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. The extraction of leukotrienes (LTC4, LTD4, and LTE4) from tissue fluids: the metabolism of these mediators during IgE-dependent hypersensitivity reactions in lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Lipoxygenase Pathway: A Cornerstone of Inflammation and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-lipoxygenase (5-LOX) pathway is a critical enzymatic cascade responsible for the synthesis of leukotrienes, a class of potent lipid mediators that play a central role in initiating and amplifying the inflammatory response. Since the initial identification of a "slow-reacting substance of anaphylaxis" (SRS-A) in the late 1930s, decades of research have unraveled the intricate molecular steps of this pathway, culminating in the characterization of its enzymes, products, and physiological functions. The discovery that leukotrienes are key players in the pathophysiology of asthma and other allergic diseases has driven the development of targeted therapeutics, establishing the 5-LOX pathway as a major focus for drug discovery and development. This guide provides a comprehensive overview of the discovery, significance, and molecular intricacies of the 5-lipoxygenase pathway, with a focus on quantitative data, experimental methodologies, and the signaling cascades involved.

Discovery and Historical Perspective

The journey to understanding the 5-lipoxygenase pathway began with the observation by Feldberg and Kellaway in 1938 and 1940 of a substance released from lung tissue after exposure to snake venom and histamine that caused a slow, sustained contraction of smooth muscle.[1] They named this mysterious substance "slow-reacting substance of anaphylaxis" (SRS-A).[1] For many years, the chemical nature of SRS-A remained elusive.

A pivotal breakthrough came in the 1970s through the work of Swedish biochemist Bengt Samuelsson and his colleagues. Their research on the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes, led to the discovery of a new family of biologically active compounds.[2][3][4] In 1979, Samuelsson introduced the term "leukotriene" for these molecules, derived from "leukocyte" (the primary cell type in which they were discovered) and "triene" (referring to the three conjugated double bonds in their chemical structure).[1] Subsequent work by Samuelsson's group and others, including the total chemical synthesis by E.J. Corey, definitively identified SRS-A as a mixture of cysteinyl leukotrienes: LTC4, LTD4, and LTE4.[5][6][7] For their discoveries concerning prostaglandins and related biologically active substances, including leukotrienes, Bengt Samuelsson, along with Sune Bergström and John R. Vane, was awarded the Nobel Prize in Physiology or Medicine in 1982.[3][4]

The 5-Lipoxygenase Pathway: A Molecular Overview

The 5-lipoxygenase pathway is a multi-step process that converts arachidonic acid into various leukotrienes. This process is tightly regulated and primarily occurs in inflammatory cells such as neutrophils, eosinophils, mast cells, and macrophages.[8][9]

Initiation: Mobilization of Arachidonic Acid

The pathway is initiated by the release of arachidonic acid from the sn-2 position of membrane phospholipids. This is primarily catalyzed by the cytosolic enzyme phospholipase A2 (cPLA2), which is activated by an increase in intracellular calcium concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs).

The Key Enzymatic Steps

Step 1: Oxygenation of Arachidonic Acid by 5-Lipoxygenase (5-LOX)

The first committed step in leukotriene biosynthesis is the oxygenation of arachidonic acid by the enzyme 5-lipoxygenase (5-LOX).[10][11] In resting cells, 5-LOX resides in the cytoplasm and/or the nucleus.[12][13][14] Upon cellular activation and a subsequent rise in intracellular calcium, 5-LOX translocates to the nuclear envelope.[10][12][13][14] This translocation is essential for its activity. 5-LOX is a non-heme iron-containing enzyme that requires calcium and ATP as cofactors for its activation.[1][15][16]

Step 2: The Role of 5-Lipoxygenase-Activating Protein (FLAP)

At the nuclear envelope, 5-LOX interacts with the 5-lipoxygenase-activating protein (FLAP), an 18-kDa integral membrane protein.[12][13][17] FLAP is thought to act as a "scaffolding" or "presenter" protein, binding arachidonic acid and facilitating its transfer to the active site of 5-LOX.[8][17] The interaction between 5-LOX and FLAP is crucial for efficient leukotriene synthesis in intact cells.[12][13][17]

Step 3: Formation of 5-HPETE and Leukotriene A4 (LTA4)

5-LOX catalyzes two distinct reactions. First, it incorporates molecular oxygen into arachidonic acid at the C-5 position to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[8][9] Second, 5-LOX rapidly dehydrates 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4).[8] LTA4 is a pivotal intermediate in the pathway, serving as the precursor for two distinct classes of leukotrienes.[8]

Step 4: Branching of the Pathway - Synthesis of LTB4 and Cysteinyl Leukotrienes

From LTA4, the pathway bifurcates:

-

Synthesis of Leukotriene B4 (LTB4): In cells containing the enzyme LTA4 hydrolase, LTA4 is converted to leukotriene B4 (LTB4).[7][18][19] LTA4 hydrolase is a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase activities.[18][19]

-

Synthesis of Cysteinyl Leukotrienes (cys-LTs): In cells expressing leukotriene C4 synthase (LTC4S), LTA4 is conjugated with the tripeptide glutathione (GSH) to form leukotriene C4 (LTC4).[20][21][22] LTC4S is an 18-kDa integral membrane protein that is structurally related to FLAP.[21] LTC4 is then sequentially metabolized. The removal of a glutamic acid residue by a γ-glutamyl transferase forms leukotriene D4 (LTD4). Subsequently, the removal of a glycine residue by a dipeptidase results in the formation of leukotriene E4 (LTE4).[8][23] LTC4, LTD4, and LTE4 are collectively known as the cysteinyl leukotrienes due to the presence of a cysteine residue in their structure.[8]

The following diagram illustrates the core signaling pathway of 5-lipoxygenase.

Caption: The 5-lipoxygenase signaling pathway.

Significance of the 5-Lipoxygenase Pathway

The products of the 5-LOX pathway, the leukotrienes, are potent biological mediators with a wide range of effects, particularly in the context of inflammation and immunity.[1][12]

Role in Inflammation

Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils, drawing these immune cells to sites of inflammation.[1] It also promotes the adhesion of neutrophils to the endothelium and stimulates the release of lysosomal enzymes. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) increase vascular permeability, leading to edema, and are potent bronchoconstrictors.[1][24]

Involvement in Asthma and Allergic Diseases

The 5-LOX pathway is a major contributor to the pathophysiology of asthma and allergic rhinitis.[3][23][25][26] In asthma, cysteinyl leukotrienes cause bronchoconstriction, increased mucus secretion, and airway edema, all of which contribute to the characteristic symptoms of the disease.[3][24] Leukotrienes are released from mast cells and eosinophils in the airways of asthmatic individuals following allergen exposure.[24]

Other Pathophysiological Roles

Beyond asthma and allergies, the 5-LOX pathway has been implicated in a variety of other inflammatory conditions, including cardiovascular diseases like atherosclerosis, rheumatoid arthritis, and certain types of cancer.[9][10][13]

Therapeutic Targeting of the 5-Lipoxygenase Pathway

The central role of the 5-LOX pathway in inflammation has made it an attractive target for therapeutic intervention. Several classes of drugs have been developed to modulate the activity of this pathway.

5-Lipoxygenase Inhibitors

These drugs directly inhibit the 5-LOX enzyme, thereby blocking the production of all leukotrienes.

-

Zileuton: The only currently marketed 5-LOX inhibitor, Zileuton is used in the treatment of asthma.[11][13]

-

Atreleuton and Setileuton: Other 5-LOX inhibitors that have been in clinical development.[11]

5-Lipoxygenase-Activating Protein (FLAP) Inhibitors

These agents target FLAP, preventing the transfer of arachidonic acid to 5-LOX and thus inhibiting leukotriene synthesis.[17][27]

-

MK-886 and MK-0591: Investigational FLAP inhibitors that have shown efficacy in preclinical and early clinical studies.[22][27]

Leukotriene Receptor Antagonists

These drugs block the action of leukotrienes by binding to their specific cell surface receptors.

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: This is the most successful class of drugs targeting the 5-LOX pathway. They are widely used in the treatment of asthma and allergic rhinitis.[25][28][29]

-

Leukotriene B4 Receptor (BLT1) Antagonists: These are under investigation for the treatment of various inflammatory diseases.[18]

The following diagram illustrates the points of intervention for different classes of drugs that target the 5-lipoxygenase pathway.

Caption: Therapeutic targets in the 5-LOX pathway.

Quantitative Data

The following tables summarize key quantitative data related to the 5-lipoxygenase pathway.

Table 1: Kinetic Parameters of Key Enzymes in the 5-LOX Pathway

| Enzyme | Substrate | Km | Vmax | Source |

| Human LTC4 Synthase | LTA4 | 3.6 µM | 1.3 µmol/mg/min | [20] |

| Human LTC4 Synthase | Glutathione (GSH) | 1.6 mM | 2.7 µmol/mg/min | [20] |

Table 2: Leukotriene Concentrations in Biological Fluids

| Leukotriene | Biological Fluid | Condition | Concentration Range | Source |

| LTB4 | Sputum | Asthmatic Adults | 79 - 7,220 pg/mL | [5] |

| LTE4 | Sputum | Asthmatic Adults | 11.9 - 891 pg/mL | [5] |

| LTB4 | Exhaled Breath Condensate | Asthmatic Children | 175 - 315 pg/mL (interquartile range) | [5] |

| LTB4 | Exhaled Breath Condensate | Healthy Children | 25 - 245 pg/mL | [5] |

| LTE4 | Exhaled Breath Condensate | Asthmatic Adults | 38 - 126 pg/mL (95% CI) | [5] |

| LTE4 | Exhaled Breath Condensate | Healthy Adults | 34 - 48 pg/mL | [5] |

| LTE4 | Urine | Healthy Volunteers | < 104 pg/mg creatinine (95th percentile) | [28] |

| LTE4 | Urine | Systemic Mastocytosis | Median: 97 pg/mg creatinine | [28] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the 5-lipoxygenase pathway.

Measurement of 5-Lipoxygenase Activity

Principle: 5-LOX activity can be measured using fluorometric or colorimetric assays that detect the products of the lipoxygenase reaction.

Example Protocol (Fluorometric Assay):

-

Sample Preparation: Homogenize cells or tissues in an ice-cold assay buffer. Centrifuge to remove cellular debris and collect the supernatant. Determine the protein concentration of the supernatant.

-

Standard Curve: Prepare a standard curve using a supplied oxidized probe standard.

-

Assay Reaction: In a 96-well plate, add the sample, a LOX substrate, and a fluorescent probe. The lipoxygenase in the sample will convert the substrate to an intermediate that reacts with the probe to generate a fluorescent product.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm in a kinetic mode. The rate of increase in fluorescence is proportional to the 5-LOX activity.

-

Controls: Include a positive control (recombinant 5-LOX enzyme) and a negative control with a 5-LOX inhibitor to determine the specific activity.

Note: Specific details and reagent concentrations can be found in commercially available kits.[2][4][30]

The following diagram outlines a general workflow for a 5-lipoxygenase activity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. The role of leukotrienes in asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.co.jp [abcam.co.jp]

- 5. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. content.abcam.com [content.abcam.com]

- 10. rupress.org [rupress.org]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ovid.com [ovid.com]

- 15. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Leukotriene C(4) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. LTC4 synthase. Enzymology, biochemistry, and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The role of leukotrienes in asthma and allergic rhinitis | Semantic Scholar [semanticscholar.org]

- 24. Roles of 5-Lipoxygenase and Cysteinyl-Leukotriene Type 1 Receptors in the Hematological Response to Allergen Challenge and Its Prevention by Diethylcarbamazine in a Murine Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The role of leukotrienes in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Leukotrienes in asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. apexbt.com [apexbt.com]

- 28. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

The Intricate Role of Leukotriene E4 in Smooth Muscle Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes (cysLTs), a group of potent inflammatory lipid mediators. While often considered a less potent agonist at the classical CysLT1 and CysLT2 receptors compared to its precursors, LTC4 and LTD4, emerging evidence highlights a unique and significant role for LTE4 in modulating smooth muscle function.[1][2] This technical guide provides an in-depth analysis of the physiological effects of LTE4 on various smooth muscle tissues, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory airway diseases, vascular disorders, and other conditions where smooth muscle pathophysiology is a key component.

Core Physiological Effects of Leukotriene E4 on Smooth Muscle

LTE4 exerts a range of effects on smooth muscle, primarily revolving around contraction, migration, and hyperresponsiveness. These effects are highly dependent on the specific smooth muscle type and the receptor repertoire it expresses.

Smooth Muscle Contraction

LTE4 is a recognized, albeit often less potent, contractile agonist in various smooth muscle tissues compared to LTC4 and LTD4.[3][4][5] However, its stability in vivo suggests a prolonged and physiologically relevant contractile influence.

Airway Smooth Muscle: In human and guinea pig airways, LTE4 contributes to bronchoconstriction.[3][6] Studies on guinea pig tracheal spirals have shown a rank order of potency for contraction as LTE4 > LTD4 = LTC4, suggesting the presence of a distinct LTE4-preferring receptor in this tissue.[3] In contrast, on parenchymal strips, the potency order is LTD4 > LTE4 > LTC4.[3]

Vascular Smooth Muscle: LTE4 can induce vasoconstriction in certain vascular beds. For instance, intracoronary administration of LTE4 in pigs leads to a significant, dose-dependent reduction in coronary blood flow, indicating a direct constrictor effect on vascular smooth muscle.[5]

Gastrointestinal Smooth Muscle: The effects of LTE4 on gastrointestinal smooth muscle are less well-characterized compared to airways. However, cysLTs, in general, are known to contract intestinal smooth muscle.[4]

Airway Hyperresponsiveness

A key and distinct feature of LTE4 is its ability to induce airway hyperresponsiveness, a hallmark of asthma.[1][3] Pre-exposure of airway smooth muscle to non-contractile concentrations of LTE4 potentiates the contractile response to other agonists, such as histamine.[1][3] This effect is not observed with LTC4 or LTD4, suggesting a unique mechanism of action for LTE4.[3]

Smooth Muscle Cell Migration

LTE4 has been shown to promote chemokinesis (random cell movement) of human airway smooth muscle cells.[7] While it does not act as a direct chemoattractant, it can prime the cells, augmenting their migratory response to other stimuli like platelet-derived growth factor (PDGF).[7] This suggests a role for LTE4 in airway remodeling.

Quantitative Data on Leukotriene E4 Effects

The following tables summarize the available quantitative data on the effects of LTE4 and other cysLTs on smooth muscle.

Table 1: Contractile Potency (EC50) of Cysteinyl Leukotrienes on Various Smooth Muscle Preparations

| Agonist | Tissue | Species | EC50 (nM) | Reference |

| LTE4 | Human Small Bronchioles | Human | 4.6 | |

| LTD4 | Human Small Bronchioles | Human | 0.58 | |

| LTC4 | Human Trachea | Human | 10.3 | |

| LTD4 | Human Trachea | Human | 1.8 | |

| LTC4 | Human Bronchus | Human | 1.8 | |

| LTD4 | Human Bronchus | Human | 1.7 | |

| LTC4 | Guinea Pig Tracheal Spirals | Guinea Pig | > LTD4 | [3] |

| LTD4 | Guinea Pig Tracheal Spirals | Guinea Pig | = LTC4 | [3] |

| LTE4 | Guinea Pig Tracheal Spirals | Guinea Pig | > LTD4, LTC4 | [3] |

| LTC4 | Guinea Pig Parenchymal Strips | Guinea Pig | < LTE4 | [3] |

| LTD4 | Guinea Pig Parenchymal Strips | Guinea Pig | > LTE4 | [3] |

| LTE4 | Guinea Pig Parenchymal Strips | Guinea Pig | > LTC4 | [3] |

Table 2: Receptor Binding Affinities (Kd) of Cysteinyl Leukotrienes

| Ligand | Receptor/Cell Line | Species | Kd (nM) | Reference |

| [3H]LTC4 | DDT1 MF-2 Smooth Muscle Cells | Syrian Hamster | 5 | [8] |

| Unlabeled LTC4 | DDT1 MF-2 Smooth Muscle Cells | Syrian Hamster | 4.4 | [8] |

| LTD4 (competition) | DDT1 MF-2 Smooth Muscle Cells | Syrian Hamster | 2-3 logs less than LTC4 | [8][9] |

| LTE4 (competition) | DDT1 MF-2 Smooth Muscle Cells | Syrian Hamster | 2-3 logs less than LTC4 | [8][9] |

Signaling Pathways of Leukotriene E4 in Smooth Muscle

The physiological effects of LTE4 on smooth muscle are mediated by a complex network of signaling pathways, primarily initiated by the activation of G-protein coupled receptors (GPCRs).

Receptor Activation

While LTE4 is a weak agonist at the classical CysLT1 and CysLT2 receptors, its effects are often mediated through the CysLT1 receptor .[6] Evidence also points towards the existence of a distinct, high-affinity LTE4 receptor, sometimes referred to as CysLT3 or GPR99, particularly in mediating responses like airway epithelial mucin release.[10] In some contexts, the purinergic receptor P2Y12 has also been implicated in LTE4 signaling.[11]

Downstream Signaling Cascade

Upon receptor binding, LTE4 activates heterotrimeric G-proteins, predominantly of the Gq family.[12] This initiates a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

-

Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[14][15] This rapid increase in intracellular calcium is a primary trigger for smooth muscle contraction.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates PKC.[15][16] PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction and potentially influencing cell migration and proliferation.

-

Rho-Kinase (ROCK) Pathway: The RhoA/ROCK pathway is another critical component of LTE4 signaling. Activation of this pathway leads to the inhibition of myosin light chain phosphatase (MLCP). This results in an increased level of phosphorylated myosin light chain (MLC), leading to myofilament contraction. This mechanism contributes to calcium sensitization of the contractile apparatus.[7]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: LTE4 has been shown to activate the p38 MAPK and Extracellular signal-regulated kinase (ERK) pathways.[7][17] These pathways are crucial for mediating the effects of LTE4 on cell migration and proliferation.

Caption: LTE4 Signaling Pathway in Smooth Muscle Cells.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of LTE4 on smooth muscle.

Smooth Muscle Contraction Assay (Isometric Tension Measurement)

This protocol is a standard method for assessing the contractile response of isolated smooth muscle tissue to agonists like LTE4.

1. Tissue Preparation:

- Excise smooth muscle tissue (e.g., trachea, bronchus, aorta) from the animal model.

- Immediately place the tissue in ice-cold Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

- Carefully dissect the tissue into strips or rings of appropriate size under a dissecting microscope.

- Suspend the tissue strips in organ baths containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

2. Isometric Tension Recording:

- Attach one end of the tissue to a fixed support and the other end to an isometric force transducer.

- Apply an optimal resting tension to the tissue (e.g., 1-2 g for guinea pig trachea) and allow it to equilibrate for at least 60 minutes, with periodic washing with fresh K-H buffer.

- Record changes in isometric tension using a data acquisition system.

3. Experimental Procedure:

- To assess viability and obtain a maximal contraction reference, stimulate the tissue with a high concentration of KCl (e.g., 60 mM) or a receptor-saturating concentration of an agonist like carbachol.

- After washing and returning to baseline, construct a cumulative concentration-response curve for LTE4 by adding increasing concentrations of the agonist to the organ bath at regular intervals.

- Record the steady-state tension at each concentration.

- Data is typically expressed as a percentage of the maximal contraction induced by KCl or the reference agonist.

// Nodes

A[label="Tissue Excision and Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="Suspension in Organ Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="Connection to Force Transducer", fillcolor="#4285F4", fontcolor="#FFFFFF"];

D [label="Equilibration and Baseline Recording", fillcolor="#FBBC05", fontcolor="#202124"];

E [label="Maximal Contraction Reference (e.g., KCl)", fillcolor="#34A853", fontcolor="#FFFFFF"];

F [label="Washout and Return to Baseline", fillcolor="#FBBC05", fontcolor="#202124"];

G [label="Cumulative Addition of LTE4", fillcolor="#EA4335", fontcolor="#FFFFFF"];

H [label="Isometric Tension Recording", fillcolor="#FBBC05", fontcolor="#202124"];

I[label="Data Analysis (Dose-Response Curve)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

H -> I;

}

Caption: Workflow for Smooth Muscle Contraction Assay.

Intracellular Calcium Imaging

This method allows for the real-time visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in response to LTE4 stimulation.

1. Cell Preparation:

- Culture smooth muscle cells on glass coverslips or in glass-bottom dishes until they reach the desired confluency.

- Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

2. Fluorescent Dye Loading:

- Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM (typically 2-5 µM), in HBSS for 30-60 minutes at 37°C in the dark. The AM ester form allows the dye to cross the cell membrane.

- Wash the cells with fresh HBSS to remove extracellular dye.

3. Imaging:

- Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

- Continuously perfuse the cells with HBSS at 37°C.

- For ratiometric dyes like Fura-2, excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

- For single-wavelength dyes like Fluo-4, excite at ~490 nm and measure the emission at ~520 nm. Changes in fluorescence intensity are indicative of changes in [Ca2+]i.

4. Experimental Procedure:

- Establish a stable baseline fluorescence recording.

- Apply LTE4 at the desired concentration to the perfusion solution.

- Record the change in fluorescence over time.

- At the end of the experiment, calibrate the fluorescence signal by determining the maximum fluorescence (Fmax) with a calcium ionophore like ionomycin in the presence of high extracellular calcium, and the minimum fluorescence (Fmin) after quenching the signal with a calcium chelator like EGTA.

// Nodes

A[label="Cell Culture on Coverslips", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="Loading with Calcium-Sensitive Dye (e.g., Fura-2 AM)", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="Washing to Remove Extracellular Dye", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="Mounting on Fluorescence Microscope", fillcolor="#4285F4", fontcolor="#FFFFFF"];

E [label="Baseline Fluorescence Recording", fillcolor="#34A853", fontcolor="#FFFFFF"];

F [label="Stimulation with LTE4", fillcolor="#EA4335", fontcolor="#FFFFFF"];

G [label="Real-time Fluorescence Imaging", fillcolor="#FBBC05", fontcolor="#202124"];

H [label="Calibration (Fmax and Fmin)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

I[label="Data Analysis (Ratio or Intensity vs. Time)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

H -> I;

}

Caption: Workflow for Intracellular Calcium Imaging.

Conclusion

Leukotriene E4 is a multifaceted lipid mediator with significant and distinct physiological effects on smooth muscle. While its contractile properties are notable, its ability to induce airway hyperresponsiveness and modulate cell migration underscores its importance in chronic inflammatory diseases. The signaling pathways activated by LTE4 are complex, involving a network of receptors, G-proteins, and downstream effectors that offer multiple points for therapeutic intervention. The experimental protocols outlined in this guide provide a framework for the continued investigation of LTE4's role in smooth muscle biology and pathology, with the ultimate goal of developing more targeted and effective treatments for a range of debilitating conditions.

References